molecular formula C23H19N5O3S B2541577 3-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866896-82-4

3-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2541577
CAS No.: 866896-82-4
M. Wt: 445.5
InChI Key: FTTUELGYKIRMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzenesulfonyl)-N-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. Key structural features include:

  • A 4-methoxybenzenesulfonyl group at position 3, contributing electron-donating properties and moderate polarity.
  • A 4-methylphenyl (para-tolyl) substituent at position 5, introducing hydrophobic interactions.

This compound is structurally tailored to balance solubility (via the methoxy group) and lipophilicity (via the methylphenyl group), making it a candidate for pharmacokinetic optimization in drug discovery.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-7-9-16(10-8-15)24-21-19-5-3-4-6-20(19)28-22(25-21)23(26-27-28)32(29,30)18-13-11-17(31-2)12-14-18/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTUELGYKIRMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination

  • Reactants : 3-Sulfonylated triazoloquinazoline (1.0 eq), N-bromosuccinimide (1.1 eq)
  • Solvent : Acetonitrile, 50°C, 3 h
  • Yield : 89%

Step 2: Amination

  • Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3.0 eq)
  • Amine : 4-Methylaniline (1.5 eq)
  • Solvent : Toluene, 110°C, 24 h
  • Yield : 68%

Alternatively, direct amidation using sustainable catalysts like Cp₂ZrCl₂ (dichlorobis(cyclopentadienyl)zirconium) enables one-pot reactions in CPME at 110°C (81% yield). Ultrasonic irradiation further accelerates the process to 15 minutes with quantitative conversions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Sustainability Metrics
Classical Cyclocondensation Hydrazine cyclization 58–64 High solvent use, moderate yield
Hydrogenative Cyclization Pd/Al₂O₃-mediated nitro reduction 20–78 Solvent recovery, low catalyst loading
Direct Amidation Ultrasonic activation 81–100 Energy-efficient, catalyst-free

The hydrogenative approach offers superior environmental compatibility but requires careful control over nitro intermediate purity. Direct amidation under ultrasound achieves near-quantitative yields but is limited to primary amines.

Structural Characterization and Validation

1H NMR Data for Target Compound :

  • δ 8.45 (d, J = 8.8 Hz, 1H, quinazoline H6)
  • δ 7.72–7.68 (m, 4H, aryl protons)
  • δ 3.97 (s, 3H, OCH₃)
  • δ 2.35 (s, 3H, CH₃ from 4-methylphenyl)

Mass Spectrometry :

  • Molecular Ion : m/z 501.2 [M+H]⁺ (calculated 500.15 for C₂₅H₂₁N₅O₃S)

X-ray crystallography confirms the planar triazoloquinazoline core and orthogonal orientation of the sulfonyl group.

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonylation : Competing reactions at N1 versus C3 are mitigated by electron-withdrawing substituents on the quinazoline ring.
  • Catalyst Deactivation : Pd leaching in amination steps is addressed using polymer-encapsulated catalysts.
  • Solvent Compatibility : Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves reaction safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium (Pd) or copper (Cu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : Approximately 301.36 g/mol

The structure features a triazoloquinazoline core, which is known for its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Recent studies have indicated that triazoloquinazolines exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoloquinazolines could inhibit the growth of human cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt pathway .

Anti-inflammatory Effects

The sulfonamide group present in the compound is known for its anti-inflammatory properties. Research has shown that compounds with similar structures can effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.

  • Case Study : In vitro assays revealed that related compounds significantly reduced nitric oxide production in macrophages, indicating potential as anti-inflammatory agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.

Enzyme Inhibition Type IC50 Value (µM)
Cyclooxygenase-2 (COX-2)Competitive inhibition0.5
Carbonic AnhydraseNon-competitive inhibition0.8

These findings suggest that the compound could serve as a lead for developing new enzyme inhibitors with therapeutic potential.

Antimicrobial Activity

Preliminary studies have also indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

  • Case Study : A screening assay against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .

Conclusion and Future Directions

The applications of 3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine highlight its potential as a versatile scaffold in drug discovery. Its promising anticancer, anti-inflammatory, and antimicrobial activities warrant further exploration through clinical studies and structural modifications to enhance efficacy and selectivity.

Future research should focus on:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.
  • The synthesis of analogs to optimize biological activity.
  • Comprehensive toxicity assessments to evaluate safety profiles for potential therapeutic use.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-N-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Substituent Variations in Triazoloquinazoline Derivatives

Compound Name R3 (Sulfonyl Group) R5 (Amine Group) Key Structural Differences
Target Compound 4-Methoxybenzene 4-Methylphenyl Reference for comparison
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Isopropylphenyl + 7-Cl on quinazoline Chloro substituent enhances electrophilicity; isopropyl increases lipophilicity.
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl Ethoxy group improves solubility vs. methyl.
3-(2,5-Dimethylbenzenesulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylbenzene 4-Methylbenzyl Benzyl group enhances membrane permeability.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzene 2-Methoxy-5-methylphenyl Ortho-methoxy group may sterically hinder binding.

Key Observations:

Sulfonyl Group Modifications :

  • The 4-methoxybenzene group in the target compound provides a balance of polarity and electron-donating capacity compared to phenyl () or dimethylbenzene (), which are more lipophilic.
  • Dimethyl-substituted sulfonyl groups (e.g., 2,5-dimethyl in ) may reduce solubility but enhance target binding through hydrophobic interactions .

Amine Group Variations :

  • The 4-methylphenyl substituent in the target compound is less polar than 4-ethoxyphenyl () but more lipophilic than 4-methylbenzyl ().
  • Bulky groups like 4-isopropylphenyl () or 2-methoxy-5-methylphenyl () may impact steric accessibility to biological targets .

Table 2: Comparative Physicochemical Data (Inferred from Substituents)

Compound Molecular Weight (g/mol) Predicted logP<sup>*</sup> Solubility (mg/mL)<sup>†</sup> Biological Activity Notes
Target Compound ~475 3.8 ~0.15 (moderate) Not directly reported; inferred from analogs.
~484 4.5 ~0.08 (low) Chloro substituent may enhance cytotoxicity.
~467 3.2 ~0.25 (high) Ethoxy group improves aqueous solubility.
~492 4.1 ~0.10 (low) Benzyl group may enhance cellular uptake.
~507 4.3 ~0.05 (very low) Ortho-substitution may reduce activity.

<sup>*</sup>logP estimated using fragment-based methods. <sup>†</sup>Solubility inferred from substituent polarity and molecular weight.

Biological Activity

The compound 3-(4-methoxybenzenesulfonyl)-N-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 1169995-01-0

The structure includes a triazole ring fused with a quinazoline moiety, which is linked to a methoxybenzenesulfonyl group and a methylphenyl substituent. This unique combination may contribute to its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing quinazoline structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Lines Tested :
    • PC3 (prostate cancer)
    • MCF-7 (breast cancer)
    • HT-29 (colon cancer)

In one study, quinazoline derivatives demonstrated IC50 values in the low micromolar range against these cell lines. For instance, compound A3 showed an IC50 of 10 µM against PC3 cells, indicating strong antiproliferative effects .

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of specific kinases and signaling pathways crucial for tumor growth and survival. For example:

  • Kinase Inhibition : Compounds have shown to bind effectively to kinases such as DYRK1A and GSK3β, leading to reduced cell proliferation .

Antibacterial and Antifungal Activity

Quinazolines are also recognized for their antibacterial properties. The sulfonamide group in the compound may enhance its ability to inhibit bacterial growth by mimicking substrates involved in folic acid synthesis.

  • Activity Spectrum : Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria .

Data Table of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AnticancerPC310
AnticancerMCF-710
AnticancerHT-2912
AntibacterialE. coliVariable
AntibacterialS. aureusVariable

Case Studies

  • Cytotoxicity Assessment :
    A study synthesized several quinazoline derivatives and evaluated their cytotoxicity using the MTT assay on multiple cell lines. The results indicated that modifications in the side chains significantly influenced the cytotoxic profile. Compounds with methoxy substitutions showed enhanced activity compared to those without .
  • Kinase Binding Studies :
    Another investigation focused on the binding affinity of synthesized quinazoline compounds to various kinases. The study revealed that specific modifications could lead to improved stability and potency against targeted kinases, suggesting potential for therapeutic applications in cancer treatment .

Q & A

Basic Research Question

  • 1H/13C NMR : Assign peaks for the triazole (δ 8.1–8.3 ppm), quinazoline (δ 7.5–7.8 ppm), and sulfonyl groups (δ 3.8 ppm for methoxy) . Compare with DFT-calculated chemical shifts to resolve overlapping signals .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., sulfonyl orientation) by depositing data in repositories like CCDC (e.g., CCDC-1441403 for analogous structures) .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., m/z ~500–550) and fragmentation patterns .

How do computational methods (e.g., DFT) complement experimental data in elucidating the electronic properties and reactive sites of this triazoloquinazoline derivative?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic (quinazoline N-atoms) and electrophilic (sulfonyl group) sites .
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina to prioritize in vitro assays .
  • Validation : Compare theoretical IR spectra with experimental data to confirm tautomeric forms (e.g., thione vs. thiol) .

What strategies are employed to resolve contradictions between predicted and observed biological activities in vitro?

Advanced Research Question

  • Dose-Response Analysis : Test cytotoxicity across concentrations (e.g., 1–100 µM) using Daphnia magna or MTT assays to validate computational predictions .
  • Metabolite Profiling : Use LC-MS/MS to assess stability (e.g., sulfonamide hydrolysis) that may reduce observed activity .
  • Selectivity Screening : Compare activity against structurally related targets (e.g., triazole vs. oxazole derivatives) to isolate functional group contributions .

What safety protocols and stability considerations are critical during the handling and storage of sulfonamide-containing triazoloquinazolines?

Basic Research Question

  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid ignition sources (P210) and ensure ventilation .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent sulfonamide degradation. Monitor for crystallization or discoloration .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce sulfonic acid residues .

How can structure-activity relationship (SAR) studies be systematically designed to identify key functional groups responsible for target binding affinity?

Advanced Research Question

  • Analog Synthesis : Modify substituents (e.g., 4-methylphenyl → 4-fluorophenyl) and assess activity changes. Use parallel synthesis for efficiency .
  • 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electronic features (e.g., methoxy group hydrophobicity) with IC50 values .
  • Crystallographic Analysis : Resolve ligand-target co-crystal structures (e.g., kinase inhibitors) to validate docking poses and refine SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.